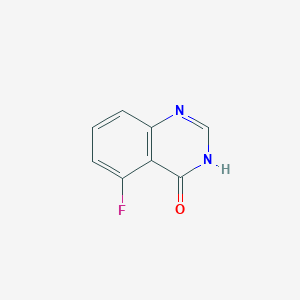

5-Fluoro-4-hydroxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEZULVIMJVIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371996 | |

| Record name | 5-Fluoro-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-72-6 | |

| Record name | 5-Fluoro-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Contextualizing 5-Fluoro-4-hydroxyquinazoline in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-4-hydroxyquinazoline

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds represent a "privileged structure" class, renowned for their versatile biological activities, which span from anticancer to antiviral applications[1]. The strategic introduction of a fluorine atom, as seen in this compound, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior. We will move beyond mere data presentation to explore the causality behind its properties and the experimental methodologies required for their validation, ensuring a robust foundation for its application in research and development programs.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis. For this compound, this is particularly nuanced due to the phenomenon of tautomerism.

Nomenclature and Identification

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoro-3H-quinazolin-4-one | [2] |

| CAS Number | 436-72-6 | [2][3][4][5][6] |

| Molecular Formula | C₈H₅FN₂O | [2][3][6] |

| Molecular Weight | 164.14 g/mol | [2][3][6] |

| Synonyms | 5-Fluoroquinazolin-4-ol, 5-Fluoroquinazolin-4(3H)-one, 5-Fluoro-4-quinazolone | [2][3][5] |

The Critical Role of Tautomerism

This compound exists in a tautomeric equilibrium between the enol (-OH) form (4-hydroxyquinazoline) and the more stable keto (amide) form (quinazolin-4-one). This is not a trivial distinction; the dominant tautomer dictates the molecule's hydrogen bonding capacity, polarity, and crystal packing, which in turn influence solubility, melting point, and biological target interactions. For related 4-hydroxyquinoline systems, extensive studies using spectroscopy and crystallography have shown that the keto-form is overwhelmingly favored in the solid state and in polar solvents[7]. This is attributed to the greater stability of the amide bond.

Caption: Tautomeric equilibrium of this compound.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range[8].

Reported Melting Point Data

| Melting Point (°C) | Source |

| 240-242 | Matrix Scientific[3] |

| 238-242 | Apollo Scientific[5] |

| 238 | Guidechem[9] |

The consistent range reported across multiple suppliers suggests a well-characterized and pure compound. The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding in the predominant keto tautomer.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standardized capillary method for accurate melting point determination, a self-validating system when performed with appropriate calibration.

Expertise & Causality: The choice of a slow heating ramp (1-2 °C/min) near the expected melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges[10].

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing.

-

Tap the open end of a glass capillary tube into the sample powder.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample should be 2-3 mm high[10][11].

-

-

Apparatus Setup & Calibration:

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range[10].

-

Accurate Determination: Set the starting temperature to at least 20°C below the expected melting point.

-

Heat at a medium rate until the temperature is ~15°C below the expected melting point[11].

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2)[11]. The melting range is T1-T2.

-

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, directly impacting bioavailability, formulation, and the design of in vitro assays. The "like dissolves like" principle is a useful starting point; the polar amide-like structure of this compound suggests higher solubility in polar solvents[13].

Qualitative Assessment and Predictive Insights

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust and reproducible measure of a compound's intrinsic solubility[14].

Trustworthiness: The key to this method's reliability is ensuring that equilibrium has been reached. This is validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution has plateaued.

-

Preparation:

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[14].

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound[13].

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the compound in the diluted filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[13].

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[13].

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in units of mg/mL or µg/mL at the specified temperature.

-

Acidity and Basicity: pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like this compound, which has both acidic (amide N-H) and basic (ring nitrogens) centers, knowing the pKa values is essential. It determines the molecule's charge state at a given pH, which governs its solubility, membrane permeability, and binding to biological targets[15].

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally[16][17].

Expertise & Causality: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical because it keeps the activity coefficients of the ions in solution relatively constant, ensuring that the measured potential changes are due solely to changes in hydrogen ion concentration, not ionic interactions. Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds[16].

-

System Preparation:

-

Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16].

-

Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Note that using co-solvents will yield an apparent pKa (pKa') specific to that solvent system[17].

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[16].

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.

-

Purge the solution with nitrogen for several minutes to displace dissolved CO₂[16].

-

Immerse the calibrated pH electrode into the solution.

-

For an expected acidic pKa, titrate with a standardized basic solution (e.g., 0.1 M NaOH). For a basic pKa, titrate with a standardized acidic solution (e.g., 0.1 M HCl)[16].

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa can be determined from the inflection point of this sigmoid curve. Mathematically, it is the pH at which half of the compound has been neutralized (the half-equivalence point)[15][18].

-

Perform the titration in triplicate to ensure reliability and report the average pKa with the standard deviation[16].

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms in the molecule. The spectrum for this compound is available from some suppliers and would be used to confirm the arrangement of protons on the aromatic rings[19].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected exact mass is 164.0386 Da[2]. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For the dominant keto tautomer, characteristic peaks would include a C=O (amide) stretch (~1650-1680 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹). IR spectra are available for this compound[2].

Safety and Handling

Proper handling of any chemical is paramount for researcher safety. Based on aggregated GHS data, this compound presents several hazards.

GHS Hazard Identification

| Hazard Code | Description | Classification | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][20] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][20] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) | [2][20] |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) | [2][20] |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[21][22].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[22][23].

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[20][21].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material may be air-sensitive[20][21].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[21][22].

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 436-72-6 [chemicalbook.com]

- 5. 436-72-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Page loading... [wap.guidechem.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound(436-72-6) 1H NMR [m.chemicalbook.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

The Emergent Therapeutic Potential of 5-Fluoro-4-hydroxyquinazoline: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this esteemed class of compounds, 5-Fluoro-4-hydroxyquinazoline is emerging as a molecule of significant interest, particularly in the realm of oncology. This technical guide synthesizes the current understanding of the mechanism of action of 4-hydroxyquinazoline derivatives, with a specific focus on the potential role of the 5-fluoro substitution. Drawing upon evidence from extensive research into related compounds, we will explore the primary molecular targets, downstream signaling consequences, and the overarching therapeutic rationale for the investigation of this compound as a targeted anticancer agent. This guide will further provide detailed experimental protocols to empower researchers to validate and expand upon the proposed mechanisms.

The 4-Hydroxyquinazoline Scaffold: A Privileged Motif in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its rigid structure and versatile substitution patterns have made it a favored scaffold in the design of targeted therapies.[2] The 4-hydroxyquinazoline core, in particular, has been identified as a key pharmacophore in a growing number of potent enzyme inhibitors.[3][4] Research has demonstrated that derivatives of this scaffold exhibit a range of activities, including but not limited to, inhibition of receptor tyrosine kinases (RTKs) like EGFR, and more pertinently, interference with DNA damage repair pathways.[2][5]

Primary Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Compelling evidence points towards the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, as the principal mechanism of action for many 4-hydroxyquinazoline derivatives.[3][4] PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[3] By inhibiting PARP1, these compounds prevent the recruitment of DNA repair machinery to sites of damage. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately triggering cell death through a process known as synthetic lethality.[3]

Downstream Cellular Consequences of PARP Inhibition

The inhibition of PARP by 4-hydroxyquinazoline derivatives instigates a cascade of cellular events culminating in apoptosis. Mechanistic studies on potent 4-hydroxyquinazoline-based PARP inhibitors have elucidated several key downstream effects[3]:

-

Suppression of PAR Formation: A direct consequence of PARP inhibition is the dose-dependent suppression of intracellular poly(ADP-ribose) (PAR) formation. PAR is the enzymatic product of PARP, and its reduction serves as a primary biomarker of target engagement.[3]

-

Enhanced γH2AX Aggregation: The accumulation of DSBs triggers the phosphorylation of the histone variant H2AX, forming γH2AX foci at the sites of damage. Increased γH2AX aggregation is a well-established marker of DNA double-strand breaks and a hallmark of effective PARP inhibition.[3]

-

Stimulation of Reactive Oxygen Species (ROS) Formation: The disruption of normal DNA repair processes and cellular metabolism can lead to an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress can further damage cellular components, including DNA, and contribute to the cytotoxic effects of the inhibitor.[3]

-

Depolarization of the Mitochondrial Membrane and Apoptosis: The culmination of DNA damage and cellular stress leads to the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. This event triggers the release of pro-apoptotic factors and the activation of caspases, leading to programmed cell death.[3]

Below is a diagram illustrating the proposed signaling pathway for 4-hydroxyquinazoline-based PARP inhibitors.

Caption: Proposed mechanism of action for this compound.

The Influence of the 5-Fluoro Substituent

While the 4-hydroxyquinazoline core is primarily responsible for the PARP inhibitory activity, the presence of a fluorine atom at the 5-position is expected to significantly modulate the molecule's pharmacological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance[6]:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and overall bioavailability.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein's active site. It can participate in hydrogen bonding and other non-covalent interactions, thereby enhancing binding affinity and potency.[7]

-

Membrane Permeability: The introduction of fluorine can influence the lipophilicity of the molecule, which can in turn affect its ability to cross cell membranes and reach its intracellular target.

It is also plausible that the 5-fluoro substitution could confer activity against other targets. For instance, various fluoro-substituted quinazolines have been reported to inhibit protein kinases, such as EGFR.[8] Therefore, while PARP inhibition is the most probable primary mechanism, a multi-targeted action profile for this compound cannot be ruled out and warrants further investigation.

Experimental Protocols for Mechanistic Validation

To rigorously elucidate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

In Vitro PARP1 Inhibition Assay

This assay directly measures the enzymatic activity of PARP1 in the presence of the inhibitor.

Protocol:

-

Reagents: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated), streptavidin-HRP conjugate, and a suitable substrate for HRP (e.g., TMB).

-

Procedure:

-

Add recombinant PARP1 and activated DNA to a 96-well plate.

-

Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Initiate the reaction by adding biotinylated NAD⁺.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and wash the plate.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add the HRP substrate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Cellular PAR Assay (Immunofluorescence)

This assay visualizes the inhibition of PAR formation in cells.

Protocol:

-

Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines like HCC1937 or HCT-15) on coverslips in a multi-well plate.[3]

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

Induction of DNA Damage: Induce DNA damage using an agent like H₂O₂.[3]

-

Immunostaining:

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against PAR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the PAR signal intensity per nucleus.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay detects the formation of DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as in the cellular PAR assay.

-

Immunostaining:

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against phospho-H2AX (Ser139).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Use a fluorescence microscope to visualize and count the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DSBs.[3]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the level of intracellular ROS.

Protocol:

-

Cell Culture and Treatment: Treat cells in a multi-well plate with this compound.

-

Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate.

-

Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.[3]

Mitochondrial Membrane Potential Assay

This assay assesses mitochondrial depolarization, an indicator of apoptosis.

Protocol:

-

Cell Culture and Treatment: Treat cells with the compound of interest.

-

Staining: Use a potentiometric fluorescent dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria.

-

Measurement: Measure the fluorescence using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.[3]

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of the compound.

-

MTT Assay: Measures cell viability based on metabolic activity.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Below is a diagram illustrating a generalized experimental workflow for validating the proposed mechanism of action.

Caption: Experimental workflow for mechanistic validation.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for this compound based on the activity of related compounds found in the literature. These values are for illustrative purposes and require experimental validation.

| Assay | Cell Line | Hypothetical IC₅₀ (µM) | Reference Compound (IC₅₀) |

| PARP1 Enzymatic Assay | - | 0.1 - 1.0 | IN17 (0.47 µM)[3] |

| Cell Viability (MTT) | HCT-15 (PARPi-resistant) | 10 - 40 | IN17 (33.45 µM)[3] |

| Cell Viability (MTT) | HCC1937 (PARPi-resistant) | 10 - 40 | IN17 (34.29 µM)[3] |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, a strong body of literature on the 4-hydroxyquinazoline scaffold points towards PARP inhibition as the primary mode of action. The 5-fluoro substitution is anticipated to enhance the drug-like properties of the molecule, potentially leading to a more potent and effective therapeutic agent. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and fully elucidate the therapeutic potential of this promising compound. Further investigation into potential off-target effects, particularly on protein kinases, will also be crucial in developing a comprehensive understanding of its biological activity.

References

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological Activity of 5-Fluoro-4-hydroxyquinazoline Derivatives: A Technical Guide

An in-depth technical guide or whitepaper on the core biological activity of 5-Fluoro-4-hydroxyquinazoline derivatives for researchers, scientists, and drug development professionals.

Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives have given rise to several FDA-approved drugs, particularly in oncology.[1][2] The strategic introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position (yielding the 4-quinazolone tautomer) is intended to enhance pharmacological properties such as metabolic stability, target affinity, and cell permeability. While direct and extensive research on this compound derivatives is an emerging field, this guide synthesizes data from structurally analogous fluoro-substituted and 4-hydroxyquinazoline (quinazolin-4-one) compounds. This analysis provides a comprehensive overview of their potent anticancer and antimicrobial activities, with a deep dive into key mechanisms of action, including the inhibition of protein kinases, tubulin polymerization, and Poly(ADP-ribose) polymerase (PARP). This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide future research and development.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

Introduction to Quinazolines and their 4-Hydroxy Derivatives

Quinazoline, a bicyclic aromatic heterocycle, is formed by the fusion of a benzene ring and a pyrimidine ring.[2] This scaffold is present in numerous natural alkaloids and has been extensively explored in synthetic medicinal chemistry.[2] The 4-hydroxyquinazoline moiety, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one form, is a particularly important pharmacophore. This structural motif is central to a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

The Role of Fluorine in Drug Design: Rationale for the 5-Fluoro Substitution

The substitution of hydrogen with fluorine is a well-established strategy in modern drug design, often referred to as "fluorine chemistry." The rationale for incorporating a fluorine atom, specifically at the 5-position of the quinazoline ring, is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. This property can introduce new, favorable interactions with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, altering the compound's ionization state at physiological pH. This can influence properties like membrane permeability and solubility. The renowned anticancer drug 5-Fluorouracil serves as a classic example of how fluorination can create a potent antimetabolite.[4][5]

Anticancer Activity: A Multi-Targeted Approach

Derivatives of the quinazoline scaffold exert their anticancer effects by modulating a variety of critical cellular targets. The core structure is versatile enough to be tailored for high-affinity binding to enzymes involved in cell signaling, cell division, and DNA repair.

Mechanism 1: Inhibition of Protein Kinases

Protein kinases are a major class of enzymes that regulate virtually all cellular signaling pathways. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6]

The quinazoline core is the foundational scaffold for numerous potent EGFR tyrosine kinase inhibitors (TKIs), including the FDA-approved drugs gefitinib, erlotinib, and afatinib.[7][8] These agents function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that drive cell proliferation, survival, and metastasis.[6] Activating mutations in EGFR are common drivers in non-small-cell lung cancer (NSCLC), making these inhibitors a key therapeutic strategy.[9][10] The development of quinazoline derivatives continues to focus on overcoming resistance mutations, such as T790M.[8]

The following diagram illustrates the mechanism by which quinazoline-based inhibitors block the EGFR signaling pathway.

Mechanism 2: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure and forming the mitotic spindle during cell division.

Several novel quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12] These compounds typically bind to the colchicine binding site on β-tubulin.[11][13] This binding event prevents the polymerization of α/β-tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:

-

Failure to form a functional mitotic spindle.

-

Arrest of the cell cycle at the G2/M phase.[14]

-

Induction of apoptosis (programmed cell death).[11]

This mechanism is distinct from that of taxanes (e.g., paclitaxel), which stabilize microtubules. A recently discovered quinazoline derivative, Q19, demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line with an IC₅₀ value of just 51 nM by targeting the colchicine binding site.[11]

Mechanism 3: Inhibition of DNA Repair Pathways

Targeting DNA repair mechanisms is a validated strategy for cancer therapy, particularly in tumors with existing DNA repair deficiencies.

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[15] Inhibiting PARP in cancer cells with deficiencies in other repair pathways (like BRCA1/2 mutations) leads to synthetic lethality. A series of novel 4-hydroxyquinazoline derivatives were designed and shown to be potent PARP inhibitors.[16][17] Notably, a lead compound from this series, designated B1, exhibited superior cytotoxicity in PARP inhibitor-resistant cell lines compared to the approved drug Olaparib.[16] Mechanistic studies confirmed that B1 suppressed PAR formation, increased markers of DNA damage (γH2AX), and induced apoptosis.[16][17]

Quantitative Analysis of Anticancer Potency

The biological activity of these derivatives is quantified using metrics like IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition). The tables below summarize the reported in vitro potency of relevant 4-hydroxyquinazoline derivatives.

Table 1: Antiproliferative Activity of 4-Hydroxyquinazoline Derivatives as PARP Inhibitors

The following data represents the IC₅₀ values of synthesized compounds against primary PARP inhibitor-resistant human colorectal carcinoma (HCT-15) and breast cancer (HCC1937) cell lines after 72 hours of treatment. Data is adapted from studies by Wan, S., et al.[16]

| Compound | HCT-15 IC₅₀ (μM) | HCC1937 IC₅₀ (μM) |

| B1 | 2.89 ± 0.78 | 3.26 ± 0.38 |

| B2 | 10.37 ± 0.93 | 12.54 ± 1.02 |

| B3 | 15.62 ± 1.15 | 17.83 ± 1.34 |

| B4 | 21.48 ± 1.56 | 25.71 ± 1.88 |

| B5 | 18.91 ± 1.22 | 20.33 ± 1.51 |

| B6 | 28.75 ± 2.03 | 30.19 ± 2.47 |

| Olaparib (Control) | 45.53 ± 3.13 | 37.07 ± 1.89 |

Data represents mean ± SD from three independent experiments.

Table 2: Cytotoxicity of Halogenated Quinazoline Derivatives

This table shows the IC₅₀ values of quinazoline derivatives with different halogen substitutions against a panel of human cancer cell lines. While not 5-fluoro derivatives, these results demonstrate the potent effect of halogenation on the quinazoline core. Data is adapted from studies by Lv, K., et al.[1]

| Compound | Substitution | MGC-803 (Gastric) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) |

| 6 | H | 6.23 | 8.15 | 10.34 |

| 7 | p-F | 5.07 | 6.23 | 8.17 |

| 8 | p-Cl | 4.88 | 5.91 | 7.65 |

| 9 | p-Br | 3.15 | 4.28 | 5.06 |

| 5-Fu (Control) | N/A | 4.96 | 6.03 | 8.11 |

Antimicrobial Properties of the Quinazoline Core

In addition to their anticancer effects, quinazoline and quinazolin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activity.[18]

Antibacterial and Antifungal Activity

Studies have reported the efficacy of these compounds against various pathogenic microbes:

-

Gram-Positive Bacteria: Including Staphylococcus aureus and Streptococcus pyogenes.[3][19]

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[3]

-

Fungi: Including Aspergillus niger and Candida albicans.[3][20]

The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial processes, such as DNA synthesis via the inhibition of DNA gyrase.[19]

Structure-Activity Relationships (SAR)

SAR studies have revealed that the antimicrobial potency of the quinazolin-4-one ring can be significantly modulated by the nature and position of its substituents. The introduction of a halogen atom (such as fluorine or chlorine) is often associated with enhanced activity.[18] Specifically, substitutions at positions 2, 3, 6, and 8 have been shown to be critical for improving the antimicrobial profile.[18] This strongly supports the rationale for investigating 5-fluoro substituted derivatives as potentially potent antimicrobial agents.

Key Experimental Protocols

The evaluation of the biological activity of novel this compound derivatives requires a series of robust and validated assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 μM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀/GI₅₀ value.

Protocol 2: Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Colchicine) and a negative control (DMSO).

-

Initiation of Polymerization: Add the tubulin solution and GTP (1 mM final concentration) to each well to initiate polymerization.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance change over time. The rate and extent of polymerization inhibition are calculated relative to the DMSO control.

Visualization: Experimental Workflow for Biological Evaluation

Conclusion and Future Directions

The 4-hydroxyquinazoline (quinazolin-4-one) scaffold is a highly validated platform for the development of targeted therapeutics. The strategic incorporation of a 5-fluoro substituent is a promising approach to enhance the potency, selectivity, and pharmacokinetic properties of these derivatives. Based on extensive evidence from structurally related compounds, this compound derivatives are poised to be potent multi-targeted agents with significant potential in oncology and infectious diseases.

Future research should focus on:

-

Systematic Synthesis: Creation of a focused library of this compound derivatives with diverse substitutions at other positions (e.g., C2, C3, C6) to build a comprehensive SAR profile.

-

Broad-Spectrum Screening: Evaluation against a wide panel of cancer cell lines (including resistant lines) and pathogenic microbes to identify lead compounds.

-

In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models to assess their therapeutic efficacy and safety profiles.

-

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify novel biological targets and further elucidate their mechanisms of action.

References

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. mdpi.com [mdpi.com]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 20. rphsonline.com [rphsonline.com]

An In-depth Technical Guide to 5-Fluoro-4-hydroxyquinazoline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-4-hydroxyquinazoline, a fluorinated quinazolinone scaffold of significant interest in medicinal chemistry. This document delves into its chemical identity, a detailed synthetic protocol, spectroscopic characterization, and its emerging role in drug discovery, particularly as a potential therapeutic agent.

Core Compound Identity

-

Chemical Name: this compound

-

CAS Number: 436-72-6[1]

-

Molecular Formula: C₈H₅FN₂O[1]

-

Molecular Weight: 164.14 g/mol [1]

-

Synonyms: 5-Fluoroquinazolin-4-ol, 5-Fluoro-4(3H)-quinazolinone[2]

Structural Representation:

The structure of this compound is characterized by a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 5th position and a hydroxyl group at the 4th position. It exists in tautomeric equilibrium with its keto form, 5-fluoroquinazolin-4(3H)-one.

References

An In-depth Technical Guide to the Potential Therapeutic Targets for 5-Fluoro-4-hydroxyquinazoline

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology. Its privileged structure offers a versatile platform for designing potent and selective inhibitors of key cellular targets. This guide focuses on 5-Fluoro-4-hydroxyquinazoline , a specific derivative for which public data on biological activity is sparse. Drawing from extensive research on the broader quinazoline class, this document delineates the most probable therapeutic targets for this compound and provides a comprehensive, actionable framework for its investigation. We will explore the rationale and detailed experimental protocols for evaluating its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly(ADP-ribose) Polymerase 1 (PARP-1). This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.

Introduction: The Quinazoline Scaffold as a Privileged Motif in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal anchor for binding to the active sites of various enzymes.[2] This has led to the successful development of several quinazoline-based drugs, most notably in the field of cancer therapy where they have proven to be highly effective inhibitors of protein kinases and other critical enzymes.[3][4][5]

The compound of interest, This compound , possesses two key features of this pharmacologically significant class: the core quinazoline structure and a halogen substituent. The presence of a fluorine atom at the 5-position is particularly noteworthy, as halogenation is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, and can enhance binding affinity to target proteins.[6] Given the established activities of structurally related molecules, we can logically infer the most promising therapeutic avenues for this specific compound. This guide will focus on three high-probability targets: EGFR, VEGFR-2, and PARP-1.

Potential Target I: Epidermal Growth Factor Receptor (EGFR)

Rationale for EGFR as a Target

The quinazoline core is the archetypal scaffold for first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[6][7][8] Marketed drugs such as Gefitinib and Erlotinib, which are 4-anilinoquinazoline derivatives, have demonstrated the high affinity of this scaffold for the ATP-binding site within the EGFR kinase domain.[3][7][9] These inhibitors function by competitively blocking ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways like RAS/RAF/MAPK and PI3K/AKT.[9][10][11]

The interaction is typically stabilized by a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[2][12] Given that this compound contains this essential quinazoline core, it is a prime candidate for investigation as an EGFR inhibitor.

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling cascade, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[4][10][13]

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Protocols

This assay quantifies the amount of ATP consumed during the kinase reaction, providing a direct measure of enzyme activity.

Principle: The assay is based on the depletion of ATP during the phosphorylation of a substrate by EGFR. The remaining ATP is converted into a luminescent signal. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[14]

Step-by-Step Protocol: [14]

-

Reagent Preparation:

-

Prepare 1x Tyrosine Kinase Buffer by diluting a 5x stock.

-

Dilute recombinant human EGFR enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP to their final working concentrations in 1x Kinase Buffer.

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%). A known EGFR inhibitor like Gefitinib should be used as a positive control.

-

-

Assay Plate Setup (384-well low volume plate):

-

Add 1 µL of the compound dilutions or DMSO vehicle to the appropriate wells.

-

Add 2 µL of the diluted EGFR enzyme solution to all wells except the "no enzyme" blank.

-

Add 2 µL of the substrate/ATP mixture to all wells to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the "no enzyme" background from all readings.

-

Normalize the data to the DMSO control (0% inhibition) and a "no activity" control (100% inhibition).

-

Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This assay measures the level of EGFR autophosphorylation in whole cells, providing a more physiologically relevant assessment of inhibition.

Principle: Cells are treated with the test compound, stimulated with EGF, and then fixed. A primary antibody specific for phosphorylated EGFR (e.g., at Tyr1068) is used, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for colorimetric detection.[15][16]

Step-by-Step Protocol: [15]

-

Cell Culture:

-

Seed A431 cells (a human epidermoid carcinoma line with high EGFR expression) into a 96-well tissue culture plate at a density of 10,000-30,000 cells/well and incubate overnight.

-

-

Compound Treatment and Stimulation:

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound or controls for 1-2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.

-

-

Fixing and Permeabilization:

-

Aspirate the media and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the wells three times with 1x Wash Buffer.

-

-

Immunodetection:

-

Add 200 µL of Quenching Buffer and incubate for 20 minutes.

-

Wash four times with 1x Wash Buffer.

-

Add 100 µL of Blocking Buffer and incubate for 1 hour.

-

Add 50 µL of diluted primary antibody (anti-phospho-EGFR) to the appropriate wells and incubate for 2 hours at room temperature. Include wells with an anti-total-EGFR antibody for normalization.

-

Wash three times, then add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

-

-

Signal Development:

-

Wash four times, then add 50 µL of TMB Substrate Solution and incubate until a blue color develops.

-

Add 50 µL of Stop Solution. The color will turn yellow.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm.

-

Normalize the phospho-EGFR signal to the total EGFR signal for each condition.

-

Calculate the percent inhibition relative to the EGF-stimulated control and determine the IC50 value.

-

Potential Target II: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale for VEGFR-2 as a Target

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[17][18] Like EGFR, VEGFR-2 is a receptor tyrosine kinase. The quinazoline scaffold is also found in multi-targeted TKIs that inhibit VEGFR-2.[19] Vandetanib, for example, is an approved quinazoline-based drug that dually inhibits both EGFR and VEGFR-2.[17][19] This dual inhibition can be a powerful anti-cancer strategy, simultaneously targeting tumor cell proliferation and the blood supply that sustains it. The structural similarity of this compound to these known VEGFR-2 inhibitors makes this receptor a highly plausible target.

VEGFR-2 Signaling Pathway

The diagram below outlines the signaling cascade initiated by VEGF binding to VEGFR-2, leading to endothelial cell proliferation and migration, the key steps in angiogenesis.[20][21][22]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

This assay is analogous to the EGFR kinase assay and directly measures the enzymatic activity of VEGFR-2.

Principle: The protocol is identical to the EGFR kinase assay described in section 2.3.1, but with recombinant human VEGFR-2 (KDR) kinase substituted for EGFR.[23][24][25][26]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer.

-

Dilute recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), and ATP in 1x Kinase Buffer.[23]

-

Prepare serial dilutions of this compound and a positive control (e.g., Vandetanib).

-

-

Assay Execution: Follow steps 2-6 as outlined in the EGFR Kinase Assay protocol (Section 2.3.1), using the VEGFR-2 specific reagents. The IC50 value for VEGFR-2 inhibition is then determined.

This is a classic in vitro angiogenesis assay that models the ability of endothelial cells to form capillary-like structures.

Principle: When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells (e.g., HUVECs) will form three-dimensional tube networks. Angiogenesis inhibitors will disrupt this process.[8][27][28][29]

Step-by-Step Protocol: [28][29]

-

Plate Coating:

-

Thaw growth factor-reduced Matrigel on ice.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Preparation:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs).

-

Harvest the cells and resuspend them in basal medium containing a low percentage of serum.

-

Prepare cell suspensions containing serial dilutions of this compound or a known inhibitor (e.g., Sunitinib).

-

-

Assay Incubation:

-

Carefully add 100 µL of the cell suspension (1-3 x 10^4 cells) to each Matrigel-coated well.

-

Incubate at 37°C, 5% CO2 for 4-18 hours.

-

-

Visualization and Quantification:

-

Visualize the tube networks using a light microscope.

-

Capture images of several fields per well.

-

Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

-

-

Data Analysis:

-

Compare the quantitative parameters of compound-treated wells to the vehicle control to determine the extent of inhibition.

-

Potential Target III: Poly(ADP-ribose) Polymerase 1 (PARP-1)

Rationale for PARP-1 as a Target

PARP-1 is a nuclear enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][6][30] Inhibiting PARP-1 in cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of targeted therapies.[15] Several quinazoline and quinazolinone derivatives have been reported as potent PARP-1 inhibitors.[3][10][12] The core scaffold is capable of forming key interactions within the nicotinamide-binding pocket of PARP-1, mimicking the substrate NAD+.[31][32] This provides a strong rationale for investigating this compound as a potential PARP-1 inhibitor.

PARP-1 in the DNA Damage Response Pathway

The diagram below shows the central role of PARP-1 in sensing DNA damage and recruiting the repair machinery. Inhibition of this process leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs) that are lethal to HR-deficient cells.[1][6][19][33]

Caption: Hypothesized inhibition of the PARP-1 DNA repair pathway.

Experimental Protocols

This assay measures the enzymatic activity of PARP-1 by quantifying the amount of PAR (poly(ADP-ribose)) produced.

Principle: The assay typically involves incubating PARP-1 with NAD+ and activated DNA. The resulting PAR chains, which are attached to histone proteins coated on a plate, are then detected using an antibody against PAR or by quantifying the consumption of NAD+.[5][34]

Step-by-Step Protocol (Colorimetric Example):

-

Plate Preparation:

-

Use a 96-well plate pre-coated with histones and activated DNA.

-

-

Reagent Preparation:

-

Reconstitute recombinant human PARP-1 enzyme.

-

Prepare a reaction cocktail containing biotinylated NAD+.

-

Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

-

PARP Reaction:

-

Add 25 µL of the compound dilutions or vehicle to the wells.

-

Add 25 µL of the PARP-1/biotinylated NAD+ cocktail to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Wash the plate multiple times to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. This will bind to the biotinylated PAR chains.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm.

-

A lower absorbance indicates inhibition of PARP-1 activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

This assay determines if the test compound binds to the same site on PARP-1 as a known inhibitor.

Principle: A fluorescently labeled PARP inhibitor (e.g., a fluorescent derivative of Olaparib) is used as a probe. When bound to the large PARP-1 enzyme, the probe's rotation is slow, resulting in high fluorescence polarization (FP). If the test compound competes for the same binding site, it will displace the probe, which will then tumble freely in solution, leading to a decrease in FP.[35][36]

Step-by-Step Protocol: [36]

-

Reagent Preparation:

-

Prepare 1x Assay Buffer.

-

Dilute PARP-1 enzyme and the fluorescent probe (PARPi-FL) to their working concentrations in the assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Plate Setup (Black 96-well plate):

-

Set up "Blank" (buffer only), "Reference Control" (probe only, for minimum FP), and "Positive Control" (PARP-1 + probe, for maximum FP) wells.

-

Add 5 µL of the compound dilutions to the "Test Inhibitor" wells.

-

Add 20 µL of diluted PARP-1 to "Positive Control" and "Test Inhibitor" wells.

-

Add 25 µL of the diluted fluorescent probe to all wells except the "Blank".

-

-

Incubation:

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a suitable plate reader (e.g., λex=485 nm, λem=528 nm).

-

-

Data Analysis:

-

The decrease in FP is proportional to the competitive binding of the test compound.

-

Calculate the percent displacement and determine the IC50 or Ki value for binding.

-

Integrated Experimental Workflow

To efficiently investigate this compound, a tiered screening approach is recommended. This workflow prioritizes resource allocation by starting with broad, cost-effective biochemical assays and progressing to more complex and physiologically relevant cell-based models for the most promising targets.

Caption: A tiered experimental workflow for target validation.

Conclusion and Future Directions

While specific biological data for this compound is not yet widely available, its chemical structure firmly places it within a class of compounds with proven therapeutic relevance. The quinazoline scaffold is strongly associated with the inhibition of EGFR, VEGFR-2, and PARP-1. The systematic approach outlined in this guide, from initial biochemical screening to cell-based functional assays, provides a robust and scientifically-grounded strategy to elucidate the primary targets and mechanism of action of this compound. Positive results from this workflow would warrant further investigation, including kinase selectivity profiling, ADME-Tox studies, and ultimately, evaluation in preclinical in vivo models of cancer. The exploration of this compound and its derivatives could lead to the discovery of novel and effective therapeutic agents.

References

- 1. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ibidi.com [ibidi.com]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. promega.com.cn [promega.com.cn]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. revvity.com [revvity.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. proteopedia.org [proteopedia.org]

- 22. medium.com [medium.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assay-protocol.com [assay-protocol.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. bpsbioscience.com [bpsbioscience.com]

Introduction: The Quinazoline Scaffold and the Dawn of Computational Drug Discovery

An In-Depth Technical Guide to the In Silico Docking of 5-Fluoro-4-hydroxyquinazoline with Kinase Targets

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the causality behind methodological choices, emphasizes self-validating systems for trustworthy results, and is grounded in authoritative scientific literature.

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatives are particularly renowned for their potent activity as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Gefitinib and Erlotinib, both quinazoline-based molecules, were among the first successful targeted therapies for non-small cell lung cancer (NSCLC) by inhibiting the Epidermal Growth Factor Receptor (EGFR).[2][3] The subject of this guide, this compound (PubChem CID: 135495930), is a member of this privileged structural class.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making it a compound of high interest for inhibitor design.

In silico molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It allows scientists to screen virtual libraries of compounds against a protein target, predict binding affinities, and elucidate potential mechanisms of action at an atomic level, thereby accelerating the drug discovery pipeline and reducing costs.[2][6][7]

This guide will detail a robust, validated workflow for docking this compound into the ATP-binding sites of two clinically relevant protein kinases: EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Part 1: Strategic Target Selection & Structural Rationale

The choice of a protein target is the most critical first step in a docking study. The selection must be evidence-based, leveraging existing knowledge about the compound class and the target's role in disease.

Causality of Target Selection:

-

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[2][5] EGFR is a receptor tyrosine kinase that, upon mutation or overexpression, becomes a potent oncogenic driver in various cancers, particularly NSCLC.[8][9] Therefore, assessing the binding potential of a novel quinazoline derivative against EGFR is a logical and primary starting point.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is another key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][11] Many successful kinase inhibitors are multi-targeted, and inhibiting both EGFR and VEGFR2 can offer a synergistic anti-cancer effect. Docking against VEGFR2 allows for the exploration of this potential dual-inhibitory profile.

The goal is to predict whether this compound can favorably occupy the ATP-binding pocket of these kinases, mimicking the action of known inhibitors and preventing the phosphorylation events that drive malignant signaling.

Part 2: The In Silico Docking Workflow: A Self-Validating Protocol

A trustworthy docking protocol is a self-validating one. Before docking our compound of interest, we must first prove that our chosen parameters can accurately reproduce a known, experimentally determined binding pose. This is achieved through a process called "redocking."

Experimental Protocol 1: Molecular Docking Workflow

This protocol outlines the complete process from system preparation to the final analysis.

1. Macromolecule (Protein) Preparation:

-

Step 1.1: Structure Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will select EGFR in complex with the quinazoline inhibitor Erlotinib (PDB ID: 1M17) and VEGFR2 in complex with Axitinib (PDB ID: 4AGC).[10][12] The choice of a high-resolution structure with a co-crystallized ligand is crucial as it provides an experimentally validated binding site.

-

Step 1.2: Initial Cleanup: Open the PDB file in a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules, co-solvents, and any heteroatoms not critical to the binding interaction. This is done because crystallographic water molecules may not be present in the physiological binding event and can interfere with the docking algorithm.

-

Step 1.3: Protein Refinement: Add polar hydrogen atoms to the protein, as these are typically not resolved in X-ray crystal structures but are vital for forming hydrogen bonds. Assign partial charges (e.g., Gasteiger charges). This step correctly protonates amino acid residues and prepares the protein energetically for the simulation.

-

Step 1.4: Save Processed Receptor: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).

2. Ligand Preparation:

-

Step 2.1: Ligand Structure Acquisition: Obtain the 3D structure of this compound. This can be done by retrieving its structure from the PubChem database (CID: 135495930) and saving it in a standard format like .sdf or .mol2.[4]

-

Step 2.2: Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This process relieves any steric strain and finds a low-energy, stable conformation of the molecule, which is a more realistic representation for docking.

-

Step 2.3: Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation, enabling it to fit flexibly into the binding site.

-

Step 2.4: Save Processed Ligand: Save the prepared ligand in the required format (e.g., .pdbqt).

3. Docking Protocol Validation (Redocking):

-

Step 3.1: Extract the Co-crystallized Ligand: From the original PDB structure (e.g., 1M17), extract the native ligand (Erlotinib).

-

Step 3.2: Prepare the Native Ligand: Prepare the extracted ligand using the same procedure outlined in steps 2.2-2.4.

-

Step 3.3: Define the Grid Box: Center a grid box on the position of the native ligand within the receptor's active site. The grid box defines the search space for the docking algorithm. It should be large enough to encompass the entire binding pocket and allow for full rotational and translational movement of the ligand.

-

Step 3.4: Perform Redocking: Dock the prepared native ligand back into its own receptor's active site using the chosen docking algorithm (e.g., Lamarckian Genetic Algorithm).

-

Step 3.5: Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally accepted as an RMSD value of less than 2.0 Å. [13][14][15] This confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.

4. Molecular Docking of this compound:

-

Step 4.1: Execute Docking: Using the validated protocol and the same grid box parameters, dock the prepared this compound into the active sites of both EGFR and VEGFR2.

-

Step 4.2: Cluster Analysis: The docking software will generate multiple possible binding poses (conformations). These are typically clustered based on conformational similarity. The pose from the most populated cluster with the lowest binding energy is usually considered the most probable binding mode.

5. Analysis and Visualization:

-

Step 5.1: Binding Energy Evaluation: Analyze the predicted binding energy (often reported as a docking score in kcal/mol). A more negative value indicates a more favorable binding affinity.

-

Step 5.2: Interaction Analysis: Visualize the top-ranked docked pose in 3D. Identify and analyze the specific molecular interactions between the ligand and the protein's amino acid residues. Key interactions to look for include:

-

Hydrogen Bonds: Crucial for affinity and specificity.

-

Hydrophobic Interactions: Key for anchoring the ligand in the pocket.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

-

Step 5.3: Comparison with Known Inhibitors: Compare the binding mode and interacting residues of this compound with those of the co-crystallized inhibitors (e.g., Erlotinib for EGFR). This comparison helps to rationalize the predicted activity.

Visualization of the Docking Workflow

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12259D [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]